molecular formula C9H12ClN3O4 B1449946 Ethyl [(3-nitropyridin-2-yl)-amino]acetate hydrochloride CAS No. 1987007-93-1

Ethyl [(3-nitropyridin-2-yl)-amino]acetate hydrochloride

Cat. No. B1449946
CAS RN: 1987007-93-1
M. Wt: 261.66 g/mol
InChI Key: DCLUSTSQMLJXNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl [(3-nitropyridin-2-yl)-amino]acetate hydrochloride, otherwise known as ENP, is a compound that has been of great interest to the scientific community in recent years. ENP has a variety of applications in the laboratory, from synthesis to applications in scientific research.

Scientific Research Applications

Synthesis of Anticancer Agents

Ethyl [(3-nitropyridin-2-yl)-amino]acetate hydrochloride has been utilized in the synthesis of potential anticancer agents, such as pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines. These compounds have shown effects on the proliferation and mitotic index of cultured L1210 cells and the survival of mice bearing P388 leukemia, highlighting their potential therapeutic value in cancer treatment (Temple et al., 1983).

Development of Antimitotic Agents

Further research has explored alterations at the 2,3-positions of ethyl (5-amino-1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbamates. These studies have identified the significant impact of these alterations on cytotoxicity and the inhibition of mitosis in cultured lymphoid leukemia L1210 cells, indicating a nuanced understanding of structure-activity relationships essential for designing more effective antimitotic agents (Temple et al., 1991).

Alterations of the Carbamate Group

The role of the carbamate group in ethyl (5-amino-1,2-dihydro-3-phenylpyrido[3,4-b]pyrazin-7-yl)carbamates has been investigated, revealing that this group is crucial for the cytotoxic activity against experimental neoplasms in mice. This research emphasizes the importance of the carbamate group in the molecular structure for maintaining antineoplastic efficacy (Temple et al., 1989).

Studies on Structure-Activity Relationships

Investigations into the structure-activity relationships of pyridine derivatives have provided insights into their antitumor activity. These studies demonstrate the nuanced effects of different modifications on biological activity, contributing to the development of potent antimitotic agents with potential therapeutic applications (Temple et al., 1992).

properties

IUPAC Name

ethyl 2-[(3-nitropyridin-2-yl)amino]acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O4.ClH/c1-2-16-8(13)6-11-9-7(12(14)15)4-3-5-10-9;/h3-5H,2,6H2,1H3,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCLUSTSQMLJXNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC1=C(C=CC=N1)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl [(3-nitropyridin-2-yl)-amino]acetate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl [(3-nitropyridin-2-yl)-amino]acetate hydrochloride
Reactant of Route 2
Reactant of Route 2
Ethyl [(3-nitropyridin-2-yl)-amino]acetate hydrochloride
Reactant of Route 3
Reactant of Route 3
Ethyl [(3-nitropyridin-2-yl)-amino]acetate hydrochloride
Reactant of Route 4
Reactant of Route 4
Ethyl [(3-nitropyridin-2-yl)-amino]acetate hydrochloride
Reactant of Route 5
Reactant of Route 5
Ethyl [(3-nitropyridin-2-yl)-amino]acetate hydrochloride
Reactant of Route 6
Ethyl [(3-nitropyridin-2-yl)-amino]acetate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.